molecular formula C20H32O3 B7943209 5S,6R-EpETrE

5S,6R-EpETrE

Cat. No.: B7943209
M. Wt: 320.5 g/mol
InChI Key: VBQNSZQZRAGRIX-GSKBNKFLSA-N
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Description

5S,6R-EpETrE, also known as 5S,6R-epoxy-8Z,11Z,14Z-eicosatrienoic acid, is a type of epoxy fatty acid. It is derived from arachidonic acid through the action of cytochrome P450 enzymes. This compound is part of the larger family of epoxyeicosatrienoic acids, which play significant roles in various physiological processes, including inflammation and vascular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5S,6R-EpETrE typically involves the epoxidation of arachidonic acid. This can be achieved using various oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions to ensure the formation of the desired epoxide .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale epoxidation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through chromatography to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

5S,6R-EpETrE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Dihydroxy derivatives: Formed through hydrolysis.

    Oxygenated metabolites: Formed through oxidation.

    Alcohols: Formed through reduction.

Scientific Research Applications

5S,6R-EpETrE has a wide range of applications in scientific research:

Mechanism of Action

5S,6R-EpETrE exerts its effects primarily through its interaction with cellular receptors and enzymes. It acts on various molecular targets, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5S,6R-EpETrE is unique due to its specific stereochemistry, which influences its interaction with biological targets and its overall biological activity. Its distinct configuration allows it to participate in unique biochemical pathways and exert specific physiological effects .

Properties

IUPAC Name

4-[(2S,3R)-3-[(2Z,5Z,8Z)-tetradeca-2,5,8-trienyl]oxiran-2-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-19(23-18)16-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-/t18-,19+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQNSZQZRAGRIX-GSKBNKFLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC1C(O1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501347492
Record name 5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87173-80-6
Record name 5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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